Benzo[b]thiophene-2-carboxamidine is a compound that belongs to the class of benzo[b]thiophenes, which are aromatic heterocyclic compounds featuring a thiophene ring fused to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of analgesics and as opioid receptor agonists. Its structural characteristics enable various chemical modifications, leading to derivatives with enhanced biological activity.
Benzo[b]thiophene-2-carboxamidine can be classified under the broader category of carboxamidine derivatives. Carboxamidines are compounds that contain both an amine and a carboxylic acid functional group, which can influence their reactivity and biological properties. The synthesis and study of benzo[b]thiophene derivatives have been documented in various scientific literature, indicating their significance in pharmacological research.
The synthesis of benzo[b]thiophene-2-carboxamidine can be achieved through several methods:
The molecular structure of benzo[b]thiophene-2-carboxamidine consists of a benzo[b]thiophene core with a carboxamidine functional group at the 2-position. The structure can be represented as follows:
Benzo[b]thiophene-2-carboxamidine undergoes several chemical reactions due to its functional groups:
The mechanism of action for benzo[b]thiophene-2-carboxamidine derivatives primarily revolves around their interaction with opioid receptors. These compounds have been shown to act as agonists at mu-opioid receptors, leading to analgesic effects while potentially reducing common side effects like constipation associated with traditional opioids .
Benzo[b]thiophene-2-carboxamidine and its derivatives have several scientific applications:
Benzothiophene-based scaffolds have evolved from simple heterocyclic curiosities to foundational pharmacophores in medicinal chemistry. The exploration of benzothiophenes accelerated in the late 20th century with the discovery of naturally occurring derivatives in petroleum deposits and biological systems, such as anti-angiogenic bryoanthrathiophene in Streptomyces species [1]. This spurred systematic investigations into synthetic analogs, culminating in several U.S. Food and Drug Administration-approved therapeutics. Notable milestones include the introduction of raloxifene (1997, osteoporosis), zileuton (1996, asthma), and sertaconazole (1992, antifungal) [1] [10]. These drugs exploit the benzothiophene core’s capacity for target modulation—raloxifene functions as a selective estrogen receptor modulator (SERM), while zileuton inhibits 5-lipoxygenase to suppress leukotriene synthesis [1]. By the early 2000s, benzothiophene derivatives had expanded into diverse therapeutic areas, including antipsychotics (e.g., olanzapine), antiplatelet agents (e.g., ticlopidine), and anticancer drugs (e.g., raltitrexed) [10]. This historical trajectory established benzothiophene as a "privileged scaffold," capable of directed evolution toward novel bioactive agents.
Table 1: Historical Milestones in Benzothiophene-Based Drug Development
| Year | Drug | Therapeutic Category | Primary Target/Mechanism |
|---|---|---|---|
| 1992 | Sertaconazole | Antifungal | Lanosterol 14α-demethylase inhibition |
| 1996 | Zileuton | Anti-asthmatic | 5-Lipoxygenase inhibition |
| 1997 | Raloxifene | Osteoporosis/SERM | Estrogen receptor modulation |
| 2001 | Ticlopidine* | Antiplatelet | P2Y12 ADP receptor antagonism |
| 2002 | Raltitrexed | Anticancer | Thymidylate synthase inhibition |
*Ticlopidine features a thienopyridine scaffold structurally related to benzothiophene [10].
Benzo[B]thiophene-2-carboxamidine (chemical formula: C₉H₉N₂S; molecular weight: 177.25 g/mol) distinguishes itself within the benzothiophene class through its carboximidamide group (-C(=NH)NH₂) at the C2 position [2] [8]. This moiety imparts critical physicochemical and electronic properties:
Table 2: Key Physicochemical Properties of Benzo[B]thiophene-2-carboxamidine
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₉N₂S | - |
| logP (Predicted) | -0.23 | Moderate hydrophilicity; supports aqueous solubility |
| pKa (Predicted) | 8.66 | Strong basicity; protonated at physiological pH |
| Hydrogen Bond Donors | 2 | Enables strong interactions with polar residues |
| Hydrogen Bond Acceptors | 1 | Facilitates binding to catalytic sites |
| Rotatable Bonds | 1 | Conformational flexibility for target adaptation |
This structural synergy enables high-affinity binding to proteolytic enzymes, evidenced by its role as a serine protease 1 inhibitor (UniProt ID: P07477) [2]. Patent analyses further disclose derivatives like 6-fluoro-N'-hydroxy-5,6-dimethoxy-benzo[b]thiophene-2-carboximidamide designed to exploit additional hydrogen bonding via fluorine and methoxy substituents [8].
Benzo[B]thiophene-2-carboxamidine has transitioned from a structural motif to a versatile scaffold for rational drug design against mechanistically diverse targets. Key developments include:
Table 3: Recent Therapeutic Applications of Benzo[B]thiophene-2-carboxamidine Derivatives
| Therapeutic Area | Derivative Design | Potency | Primary Target |
|---|---|---|---|
| Oncology | SENP Inhibitors | IC₅₀ = 0.56–25 nM | SENP1/2/5 proteases |
| Analgesia | MOR/NOP Agonists | ED₅₀ = 127.1 μg/kg | μ-Opioid receptor |
| Cardiovascular | UT Antagonists | IC₅₀ = 25 nM | Urotensin-II receptor |
| Anti-infectives | Acylhydrazone hybrids | MIC = 4 μg/mL | Bacterial membrane integrity |
The scaffold’s synthetic versatility permits strategic functionalization at C3–C7 positions, enabling pharmacokinetic optimization while retaining target engagement. For instance, introducing trifluoromethyl groups enhances metabolic stability, and heteroaromatic extensions improve blood-brain barrier penetration for CNS applications [6] [8]. These attributes solidify its status as a privileged structure in contemporary drug discovery pipelines.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2